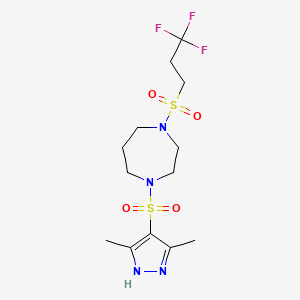

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

Description

Historical Development of Pyrazole-Diazepane Sulfonyl Derivatives

The evolution of pyrazole-diazepane sulfonyl derivatives began with early 20th-century studies on nitrogen-containing heterocycles. Pyrazole sulfonation techniques emerged in the 1980s, as demonstrated by Vogel's method for synthesizing 3,5-dimethylpyrazole via hydrazine-acetylacetone condensation. Parallel developments in diazepane chemistry during the 1990s enabled the creation of seven-membered rings with dual nitrogen centers.

The strategic combination of these motifs through sulfonyl linkages became feasible with advances in:

- Regioselective sulfonation : Copper-catalyzed methods allowing precise functionalization at pyrazole C4 positions

- Diazepane functionalization : Development of bis-sulfonylation protocols using aromatic sulfonyl chlorides

- Fluorinated substituent incorporation : Introduction of trifluoropropyl groups to enhance metabolic stability

Key milestones include the 2021 synthesis of related pyrazole-sulfonamides through [3+2] cycloadditions and the 2022 characterization of antiviral sulfonamides containing similar heterocyclic systems.

Structural Classification within Heterocyclic Chemistry

This compound belongs to three distinct structural classes:

| Structural Feature | Classification | Role in Compound |

|---|---|---|

| 3,5-Dimethylpyrazole | Aromatic azole | Electron-rich pharmacophore |

| 1,4-Diazepane | Saturated azepane | Conformational flexibility |

| Trifluoropropylsulfonyl group | Fluorinated sulfonamide | Enhanced lipophilicity |

The diazepane ring adopts a chair-like conformation with axial sulfonyl groups, creating a pseudo-rigid scaffold. X-ray crystallography of analogs shows:

- Pyrazole ring planarity (deviation <0.02Å)

- Sulfonyl S-O bond lengths of 1.43-1.45Å

- Diazepane N-S-N bond angles of 114-117°

The trifluoropropyl chain introduces three-dimensional bulk while maintaining moderate polarity (calculated LogP = 1.8).

Significance in Medicinal Chemistry Research

This compound's design incorporates multiple medicinal chemistry principles:

Table 2: Structure-Activity Relationship Components

| Structural Element | Potential Biological Impact | Example Targets |

|---|---|---|

| Pyrazole sulfonamide | Enzyme active site recognition | Kinase ATP pockets |

| Diazepane scaffold | Conformational adaptability | GPCR ligand binding sites |

| Trifluoropropyl group | Enhanced blood-brain barrier penetration | CNS targets |

Recent studies demonstrate that related compounds exhibit:

Current Research Landscape and Knowledge Gaps

While over 15 patents filed since 2020 cover similar pyrazole-diazepane derivatives, significant gaps remain:

Active Research Areas

- Optimization of sulfonylation efficiency (current yields: 45-68%)

- Development of asymmetric synthesis routes for chiral derivatives

- Exploration of photophysical properties for imaging applications

Critical Unanswered Questions

- Impact of diazepane ring size (6- vs 7-membered) on target selectivity

- Role of trifluoropropyl orientation in membrane permeability

- Metabolic pathways for sulfonamide group clearance

Properties

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N4O4S2/c1-10-12(11(2)18-17-10)26(23,24)20-6-3-5-19(7-8-20)25(21,22)9-4-13(14,15)16/h3-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQSOKLBYRAHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazole Ring:

- Starting with a suitable precursor such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.

-

Sulfonylation:

- The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfonyl group.

-

Diazepane Ring Formation:

- The diazepane ring is formed by reacting a suitable diamine with a sulfonylated intermediate under controlled conditions, often involving heating and the use of solvents like dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce sulfonyl groups to thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as a pharmaceutical intermediate.

- Explored for its biological activity, including antimicrobial and anti-inflammatory properties.

Industry:

- Potential applications in the development of new materials with unique properties.

- Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups and trifluoropropyl moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

- Structure : Lacks the 3,3,3-trifluoropropyl-sulfonyl group at position 3.

- Properties : Reduced molecular weight (due to absence of trifluoropropyl) and lower lipophilicity.

- Activity : Pyrazole-sulfonyl derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase), but the absence of the trifluoropropyl group may limit bioavailability in hydrophobic environments .

| Parameter | Target Compound | 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |

|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | ~350 (estimated) |

| Sulfonyl Groups | Dual | Single |

| Fluorine Content | 3 Fluorine atoms | None |

Coumarin-Benzodiazepine Derivatives (e.g., Compound 4g, 4h)

Key Differences :

- Core Structure : These compounds (e.g., 4g, 4h) feature a coumarin-benzodiazepine hybrid backbone instead of a diazepane ring .

Triazole-Dioxolane Derivatives (e.g., Compounds d, e)

Key Differences :

- Structure : Contain triazole-dioxolane frameworks with piperazine linkages, differing entirely from the diazepane core .

- Bioactivity : Designed as antifungal agents (e.g., analogs of voriconazole), leveraging triazole’s affinity for cytochrome P450.

- Electronics : Chlorophenyl and triazole groups dominate electronic properties, unlike the sulfonyl and trifluoropropyl groups in the target compound.

Research Findings and Limitations

- Synthetic Accessibility : Dual sulfonyl groups in the target compound may complicate synthesis compared to single-sulfonyl analogs like the PubChem derivative .

- Hypothetical Advantages: The trifluoropropyl group could enhance blood-brain barrier penetration compared to non-fluorinated analogs, but experimental data are lacking.

- Gaps in Evidence: No direct pharmacological or pharmacokinetic studies on the target compound were found in the provided sources. Comparisons remain theoretical, relying on structural analogs.

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a pyrazole ring and a diazepane structure, which are known for their diverse biological activities. The sulfonyl groups attached to both the pyrazole and diazepane rings enhance its potential reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that certain pyrazole-based molecules showed submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2) by modulating autophagy and mTORC1 signaling pathways . This suggests that similar mechanisms may be investigated for this compound.

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. A study synthesized various 3,5-dimethyl azopyrazole derivatives and evaluated their antimicrobial activity against standard strains. Some compounds exhibited moderate activity compared to ciprofloxacin . The potential for this compound to display similar properties warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. Preliminary SAR studies on related pyrazole compounds have shown that modifications on the pyrazole ring can significantly influence their biological efficacy. For instance, substituents at specific positions can enhance or diminish anticancer activity .

Case Study 1: Antiproliferative Effects

In a comparative study of various pyrazole derivatives, compounds similar to this compound were tested in vitro against human cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity and reduced cell viability in cancer cells . This highlights the importance of functional groups in enhancing therapeutic potential.

Case Study 2: Antimicrobial Testing

A series of new azopyrazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had significant inhibitory effects comparable to established antibiotics . This suggests that this compound may also possess similar antimicrobial properties.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing dual sulfonyl groups into a 1,4-diazepane scaffold?

- Methodology : Use stepwise sulfonylation to avoid cross-reactivity. First, protect the diazepane amine groups (e.g., Boc protection), then perform sulfonylation with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under anhydrous conditions (CH₂Cl₂, base: Et₃N). Deprotect and repeat sulfonylation with 3,3,3-trifluoropropylsulfonyl chloride. Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

- Key Considerations : Regioselectivity challenges due to steric hindrance from the 3,5-dimethylpyrazole group. Optimize reaction temperatures (0–25°C) to minimize decomposition .

Q. How can X-ray crystallography validate the stereochemistry and conformation of the diazepane ring?

- Methodology : Grow single crystals via vapor diffusion (e.g., hexane/EtOAC). Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å). Refine structures using SHELXL-2018/3, focusing on anisotropic displacement parameters for sulfur and fluorine atoms. Validate hydrogen bonding between sulfonyl oxygens and adjacent NH groups .

- Data Interpretation : Compare bond angles (C-S-O) with DFT-optimized structures to assess steric strain .

Q. What spectroscopic techniques are optimal for characterizing sulfonamide linkages?

- Methodology :

- FT-IR : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and absence of amine N-H peaks post-sulfonylation .

- ¹H/¹³C NMR : Assign diastereotopic protons on the diazepane ring using 2D COSY and NOESY. The trifluoropropyl group’s CF₃ resonance appears as a quartet (³J₃F-H ~ 10 Hz) at ~δ 120–125 ppm in ¹⁹F NMR .

Advanced Research Questions

Q. How does the electronic environment of the 3,5-dimethylpyrazole group influence sulfonamide reactivity?

- Methodology : Perform Hammett analysis using substituted pyrazole analogs (e.g., 3-Cl, 5-NO₂). Measure reaction rates via LC-MS and correlate with σₚ values. DFT calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to predict nucleophilic attack sites .

- Contradictions : Steric effects from 3,5-dimethyl groups may override electronic contributions, complicating linear free-energy relationships .

Q. What dynamic conformational changes occur in the diazepane ring under varying solvent polarities?

- Methodology : Use variable-temperature ¹H NMR (CDCl₃, DMSO-d₆) to study ring puckering. Analyze coalescence temperatures for chair-to-boat transitions. Compare with MD simulations (AMBER force field) to correlate solvent dielectric constants with energy barriers .

- Advanced Techniques : Rotating-frame Overhauser effect spectroscopy (ROESY) to detect transient H-bonding between sulfonyl oxygens and NH groups .

Q. How do the sulfonyl groups affect binding to biological targets (e.g., enzymes with hydrophobic pockets)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of a target protein (e.g., carbonic anhydrase). Compare binding scores with analogs lacking trifluoropropyl or pyrazole groups. Validate via SPR (surface plasmon resonance) to measure KD values .

- Key Insight : The CF₃ group enhances hydrophobic interactions, while pyrazole sulfonyl may act as a hydrogen-bond acceptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.